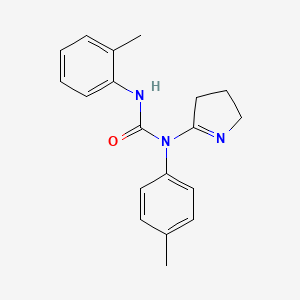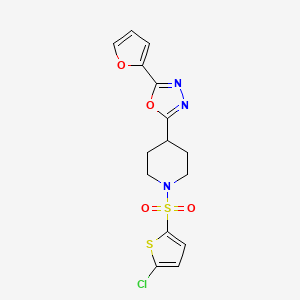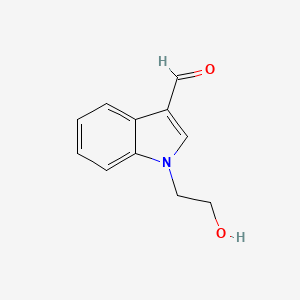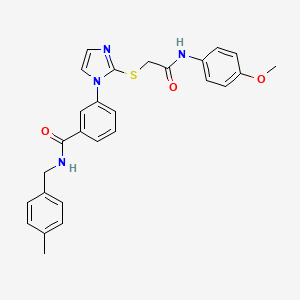![molecular formula C20H12F3N3OS B2751383 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 863588-64-1](/img/structure/B2751383.png)
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H12F3N3OS and its molecular weight is 399.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Optoelectronic Materials Development N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide and its derivatives are notable for their applications in the development of optoelectronic materials. Research highlights the importance of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for creating novel materials suitable for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, these compounds are explored for their potential in fabricating materials for nonlinear optical applications and colorimetric pH sensors due to their electroluminescent properties and ability to interact with light in unique ways (Lipunova et al., 2018).
Biological Optical Sensors The unique structure of this compound allows for its use in creating biologically significant optical sensors. Pyrimidine derivatives, in particular, have shown great promise in being utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. This makes them suitable for use as sensing probes, offering a range of applications in biological and medicinal fields by enabling the detection of various biochemicals and environmental factors with high sensitivity and specificity (Jindal & Kaur, 2021).
Chemical and Biological Properties Research into the chemical and biological properties of compounds like this compound has led to insights into their versatile applications. These compounds exhibit a broad spectrum of biological activities, making them valuable in the development of new pharmaceuticals. Specifically, the benzothiazole and (thio)urea derivatives have shown significant interest in medicinal chemistry for their potential therapeutic agents and studies on their mechanisms of various pharmacological activities. Such studies pave the way for the synthesis of novel compounds that could serve as potent drugs for treating a range of diseases (Rosales-Hernández et al., 2022).
Synthetic Methodologies and Pharmacological Activities The exploration of synthetic methodologies and pharmacological activities associated with compounds bearing the this compound structure has led to advancements in drug discovery. Benzothiazole derivatives, for example, have been identified as key structures in a variety of bioactive compounds. Their synthesis and the study of their biological and therapeutic activities, including antimicrobial, analgesic, anti-inflammatory, and antiviral properties, contribute significantly to the field of medicinal chemistry. The ongoing research in this area aims to develop new drugs with improved efficacy and safety profiles (Sumit, Kumar, & Mishra, 2020).
特性
IUPAC Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3OS/c21-20(22,23)14-4-1-3-13(11-14)17(27)25-15-8-6-12(7-9-15)18-26-16-5-2-10-24-19(16)28-18/h1-11H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAGDAWPXPANOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-bromoisoindolo[2,1-a]quinazolin-5(6H)-one](/img/structure/B2751302.png)



![1-(3-(4-bromophenyl)benzo[c]isoxazol-5-yl)-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2751308.png)

![N~1~-(3-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2751310.png)

![Ethyl 5-amino-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate hydrochloride](/img/structure/B2751312.png)
![2-(3-(p-Tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2751313.png)
![N-benzyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2751315.png)


![N-[5-Oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2751323.png)
